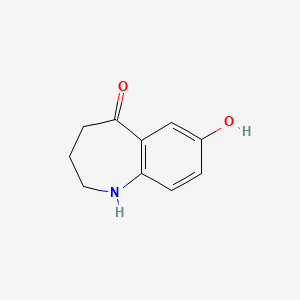

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

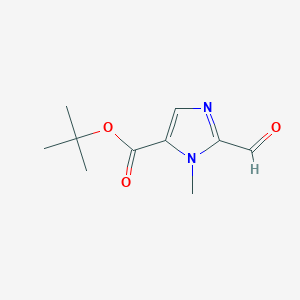

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is a synthetic compound . It has a molecular weight of 177.2 .

Synthesis Analysis

The synthesis of benzazepines, including 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one, has been extensively studied . The methods for the synthesis of derivatives of benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

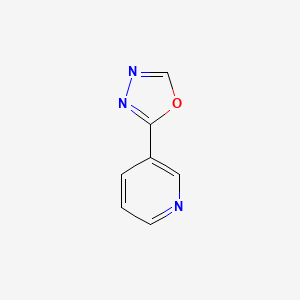

The molecular structure of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is represented by the linear formula C10H11NO2 . The InChI code for this compound is 1S/C10H11NO2/c12-7-3-4-9-8 (6-7)10 (13)2-1-5-11-9/h3-4,6,11-12H,1-2,5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one include a molecular weight of 177.2 . The compound’s CAS number is 1782194-16-4 .Applications De Recherche Scientifique

Structural Analysis and Isomorphism

Research has been conducted on structurally similar compounds to 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one, focusing on their isomorphism and crystal structures. A study highlighted the isomorphism and variations in intermolecular interactions in compounds like 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its fluorine and chlorine analogues, offering insights into the structural significance of such interactions (Acosta et al., 2009).

Synthesis and Metabolism

Research on the synthesis of analogues and metabolites of various compounds structurally related to 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one has been conducted. For instance, the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260, utilizing lipase-catalyzed transesterification, is noteworthy (Matsubara et al., 2000).

Pharmacological Potential

Several studies have investigated the pharmacological potential of compounds similar to 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one. A notable example includes the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones as selective antagonists for muscarinic (M3) receptors, highlighting their potential in pharmacological applications (Bradshaw et al., 2008).

Crystal Structure Elucidation

Crystal structure analyses of related compounds have been performed to better understand their molecular configurations. The study of the crystal structure of (1S*,2R*)-7-benzyloxy-2-methyl-3-tosyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, an analogue with potent allosteric GluN2B selective NMDA receptor antagonist properties, is an example of such research (Tewes et al., 2016).

Conformational Studies

Studies on conformationally constrained NR2B selective NMDA receptor antagonists derived from ifenprodil, focusing on tetrahydro-3-benzazepine-1,7-diols, have been conducted. These studies provide insights into the structure-activity relationships and potential therapeutic applications of these compounds (Tewes et al., 2010).

Propriétés

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-3-4-9-8(6-7)10(13)2-1-5-11-9/h3-4,6,11-12H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXKWWIKMBYTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide](/img/structure/B2400609.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2400615.png)

![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)

![Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2400621.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)